18-Deoxyherboxidiene

Description

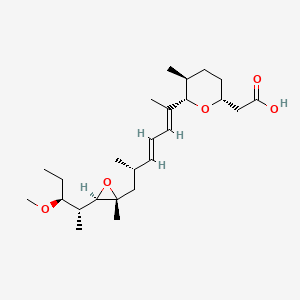

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-8-21(28-7)19(5)24-25(6,30-24)15-16(2)10-9-11-17(3)23-18(4)12-13-20(29-23)14-22(26)27/h9-11,16,18-21,23-24H,8,12-15H2,1-7H3,(H,26,27)/b10-9+,17-11+/t16-,18+,19-,20-,21+,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBJWKYIBBNOQT-YZDAHXQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)(C)CC(C)C=CC=C(C)C2C(CCC(O2)CC(=O)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@@](O1)(C)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](CC[C@@H](O2)CC(=O)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 18-Deoxyherboxidiene: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene, also known as RQN-18690A, has emerged as a potent angiogenesis inhibitor with significant potential in cancer research. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this natural product. It details the experimental protocols for its production and purification, summarizes its quantitative effects on angiogenesis, and elucidates its molecular mechanism of action through the inhibition of the spliceosome component SF3b, leading to apoptosis.

Discovery and Isolation of this compound

This compound was first reported as part of a group of compounds named GEX1, isolated from the fermentation broth of Streptomyces sp.[1][2]. The producing organism was cultured and the compound was extracted and purified using a series of chromatographic techniques.

Experimental Protocols

Fermentation of Streptomyces sp.

A detailed protocol for the fermentation of the producing Streptomyces strain to yield this compound is outlined below.

Table 1: Fermentation Protocol for this compound Production

| Parameter | Conditions |

| Producing Organism | Streptomyces sp. |

| Seed Medium | Glucose (1%), Soluble Starch (2.4%), Pharmamedia (1.5%), Yeast Extract (0.3%), Meat Extract (0.5%), CaCO3 (0.2%), in distilled water, pH 7.0 |

| Production Medium | Soluble Starch (4%), Glucose (1%), Pharmamedia (1%), Yeast Extract (0.5%), Meat Extract (0.3%), CaCO3 (0.2%), in distilled water, pH 7.0 |

| Inoculum | 5% (v/v) of a 2-day old seed culture |

| Fermentation Vessel | 500-liter fermentor |

| Working Volume | 300 liters |

| Temperature | 28°C |

| Agitation | 200 rpm |

| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 5 days |

Isolation and Purification of this compound

The following protocol details the multi-step process for isolating and purifying this compound from the fermentation broth.

Table 2: Isolation and Purification Protocol for this compound

| Step | Procedure |

| 1. Broth Filtration | The fermented broth is filtered to separate the mycelia from the supernatant. |

| 2. Supernatant Extraction | The supernatant is extracted twice with an equal volume of ethyl acetate. The organic layers are combined. |

| 3. Concentration | The combined ethyl acetate extract is concentrated under reduced pressure to yield a crude extract. |

| 4. Silica Gel Chromatography | The crude extract is subjected to silica gel column chromatography, eluting with a stepwise gradient of chloroform-methanol. |

| 5. Sephadex LH-20 Chromatography | Fractions containing the active compound are pooled, concentrated, and further purified by Sephadex LH-20 column chromatography using methanol as the eluent. |

| 6. High-Performance Liquid Chromatography (HPLC) | The final purification is achieved by reversed-phase HPLC on a C18 column with a mobile phase of acetonitrile-water. |

Biological Activity and Quantitative Data

This compound exhibits potent anti-angiogenic properties by inhibiting the formation of new blood vessels. Its biological activity has been quantified using in vitro assays.

Table 3: Biological Activity of this compound

| Assay | Cell Line | Endpoint | IC50 |

| Angiogenesis Inhibition | HUVEC | Tube Formation | 19.7 µg/mL |

Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay is a standard in vitro method to assess the anti-angiogenic potential of a compound.

Table 4: HUVEC Tube Formation Assay Protocol

| Step | Procedure |

| 1. Matrigel Coating | A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes. |

| 2. Cell Seeding | HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control. |

| 3. Incubation | The plate is incubated at 37°C in a 5% CO2 atmosphere for 4-6 hours to allow for the formation of capillary-like tube structures. |

| 4. Visualization and Quantification | The formation of tube networks is observed using a microscope. The extent of tube formation (e.g., total tube length, number of branch points) is quantified using imaging software. The IC50 value is calculated as the concentration of the compound that inhibits tube formation by 50% compared to the control. |

Mechanism of Action: Targeting the Spliceosome

This compound exerts its biological effects by targeting a crucial cellular machine known as the spliceosome.

Caption: Inhibition of the SF3b spliceosome component by this compound.

This compound directly binds to and inhibits the function of SF3b, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[3] This inhibition disrupts the normal splicing process of pre-messenger RNA (pre-mRNA), leading to the production of aberrantly spliced mRNA transcripts.

Downstream Signaling: Induction of Apoptosis

The disruption of normal splicing by this compound triggers a downstream signaling cascade that ultimately leads to programmed cell death, or apoptosis. A key event in this pathway is the altered splicing of the anti-apoptotic protein Mcl-1.

Caption: Apoptosis induction via altered Mcl-1 splicing by this compound.

Inhibition of SF3b leads to a shift in the alternative splicing of MCL1 pre-mRNA. This results in a decrease in the production of the full-length, anti-apoptotic Mcl-1 protein (Mcl-1L) and an increase in the production of a truncated, pro-apoptotic isoform (Mcl-1S). The increased ratio of Mcl-1S to Mcl-1L disrupts the integrity of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, executing the final stages of apoptosis.

Conclusion

This compound is a promising natural product with potent anti-angiogenic and pro-apoptotic activities. Its well-defined mechanism of action, involving the inhibition of the SF3b spliceosome component, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in further investigating the biological properties and therapeutic potential of this fascinating molecule.

References

The SF3b Spliceosome Component: A Prime Target for Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spliceosome, an intricate molecular machine responsible for the precise excision of introns from pre-messenger RNA (pre-mRNA), has emerged as a critical regulator of gene expression. Its fidelity is paramount for normal cellular function, and its dysregulation is increasingly recognized as a hallmark of cancer. Within this complex machinery, the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), has garnered significant attention as a promising therapeutic target. This is largely due to the high frequency of mutations in its largest subunit, SF3B1, across a spectrum of malignancies, and the development of potent small molecule modulators that selectively target this complex.

This technical guide provides a comprehensive overview of the SF3b spliceosome component as a therapeutic target. It delves into the molecular intricacies of SF3b function, the oncogenic consequences of its alteration, the mechanism of action of SF3b-targeting compounds, and the experimental methodologies used to investigate this promising area of cancer biology and drug development.

The Critical Role of SF3b in Pre-mRNA Splicing

The SF3b complex is indispensable for the early stages of spliceosome assembly. Its primary function is to recognize the branch point sequence (BPS) within the intron, a crucial step for the subsequent catalytic reactions of splicing.[1] This recognition facilitates the stable binding of the U2 snRNP to the pre-mRNA, forming the prespliceosome (A complex). The SF3b complex undergoes significant conformational changes throughout the splicing cycle, highlighting its dynamic and essential role in ensuring the precise removal of introns and the ligation of exons.[2]

SF3B1 Mutations: A Common Driver in Cancer

Somatic mutations in the SF3B1 gene are among the most prevalent alterations found in various cancers, particularly in hematological malignancies such as myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL), as well as in solid tumors like uveal melanoma and breast cancer.[3][4][5] These mutations are typically heterozygous missense mutations that cluster in specific "hotspot" residues within the HEAT repeat domains of the SF3B1 protein.[3][5][6]

The functional consequence of these mutations is not a loss of function, but rather a neomorphic activity that alters the fidelity of BPS recognition.[5][6] This leads to the utilization of cryptic 3' splice sites, resulting in aberrant splicing events such as exon skipping and intron retention.[2][5][7] These mis-spliced transcripts can produce truncated or non-functional proteins, or even novel protein isoforms that contribute to oncogenesis by affecting key cellular pathways involved in cell survival, proliferation, and apoptosis.[3][8] For instance, mutations in SF3B1 have been shown to promote tumorigenesis through the stabilization of the MYC oncogene.[3]

SF3b Modulators: A Novel Class of Anti-Cancer Agents

The discovery of natural products that potently and selectively inhibit the SF3b complex has paved the way for a new class of anti-cancer therapeutics. These SF3b modulators, including pladienolides, spliceostatins, and sudemycins, bind to a pocket within the SF3b complex, altering its conformation and impairing its function.[2][7] This interference with the splicing machinery leads to a global disruption of pre-mRNA splicing, preferentially affecting cancer cells, particularly those harboring SF3B1 mutations.[9]

The anti-tumor activity of SF3b modulators is attributed to several mechanisms. The accumulation of mis-spliced and non-functional transcripts can trigger cellular stress responses and apoptosis.[4] Furthermore, the altered splicing of specific genes critical for cancer cell survival, such as those involved in cell cycle regulation and apoptosis, contributes to their cytotoxic effects.[4] Notably, some SF3b modulators, like H3B-8800, have shown preferential lethality in cancer cells with spliceosome mutations, suggesting a potential for targeted therapy.[10][11]

Quantitative Analysis of SF3b Inhibitor Potency

The development of SF3b inhibitors has been accompanied by extensive preclinical evaluation to determine their potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for prominent SF3b inhibitors.

| Pladienolide B and Derivatives | ||

| Compound | Cell Line | IC50 (nM) |

| Pladienolide B | Gastric Cancer Cell Lines (Mean of 6) | 1.6 ± 1.2[2][12] |

| Pladienolide B Derivative | Gastric Cancer Cell Lines (Mean of 6) | 1.2 ± 1.1[2][12] |

| Pladienolide B Derivative | Primary Cultured Gastric Cancer Cells (Mean of 12) | 4.9 ± 4.7[2][12] |

| Pladienolide B | Breast Cancer Cell Lines (Overall) | ~1[9] |

| Pladienolide B | HEL (Erythroleukemia) | 1.5[13] |

| Pladienolide B | K562 (Chronic Myeloid Leukemia) | 25[13] |

| Pladienolide B | HeLa (Cervical Cancer) | 0.1 - 2 (effective concentration range)[10] |

| Sudemycins | ||

| Compound | Cell Line | IC50 (µM) |

| Sudemycin E | Rh18 (Rhabdomyosarcoma) | 1[14] |

| Sudemycin E | HEK293 (Human Embryonic Kidney) | 10[14] |

| Sudemycin E | HeLa (Cervical Cancer) | ~0.16[15] |

| Sudemycin E | Rh18 (Rhabdomyosarcoma) | 1.12[15] |

| Sudemycin C (500 nM, 24h) | CLL Primary Cells | 45.2 ± 20.1% apoptosis[16] |

| Sudemycin D1 (500 nM, 24h) | CLL Primary Cells | 63.4 ± 15.3% apoptosis[16] |

| H3B-8800 | ||

| Compound | SF3B Complex | IC50 (nM) |

| H3B-8800 | Wild-type SF3B | 1.4[8] |

| H3B-8800 | Mutant SF3B | 0.3 - 1.8[8] |

Signaling Pathways and Mechanisms of Action

The targeting of SF3b has profound effects on various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate key mechanisms and relationships.

References

- 1. scispace.com [scispace.com]

- 2. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Comparison of splicing factor 3b inhibitors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The splicing modulator sudemycin induces a specific antitumor response and cooperates with ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

initial in vitro evaluation of 18-Deoxyherboxidiene

An In-depth Technical Guide to the Initial In Vitro Evaluation of 18-Deoxyherboxidiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound has been identified as a potent small molecule with significant potential in oncology research. Its primary mechanism of action is the inhibition of the SF3b complex, a key component of the spliceosome, leading to disruption of pre-mRNA splicing. This activity translates to potent anti-angiogenic effects, as demonstrated by the inhibition of endothelial cell migration and tube formation. This document provides a comprehensive overview of the initial in vitro data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action: Splicing Inhibition via SF3b Targeting

This compound, a natural product analogue, exerts its biological activity by targeting the SF3b (Splicing Factor 3b) complex within the spliceosome. The spliceosome is a critical cellular machine responsible for intron removal from pre-messenger RNA (pre-mRNA). The SF3b complex, a part of the U2 small nuclear ribonucleoprotein (snRNP), is essential for recognizing the branch point sequence within the intron, a crucial step for the initiation of splicing. By binding to SF3b, this compound is thought to allosterically prevent the conformational changes necessary for stable U2 snRNP association with the pre-mRNA. This leads to an arrest of spliceosome assembly at the A complex stage, accumulation of unspliced pre-mRNA, and subsequent downstream effects including cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Signaling Pathway of Splicing Inhibition

Caption: this compound targets the SF3b complex of the U2 snRNP, inhibiting spliceosome assembly.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial in vitro assessments of this compound and its parent compound, herboxidiene.

Table 1: In Vitro Activity of this compound and Herboxidiene

| Compound | Assay | Cell Line / System | IC50 | Key Findings | Reference |

| Herboxidiene | In Vitro Splicing | HeLa Nuclear Extract | 0.3 µM | Potent inhibition of pre-mRNA splicing. | [1] |

| C-6 Alkene Derivative of Herboxidiene | In Vitro Splicing | HeLa Nuclear Extract | 0.4 µM | Activity comparable to herboxidiene, suggesting the C-6 methyl group is not critical for activity. | [1] |

| This compound | VEGF-induced Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibits migration in a concentration-dependent manner. | [2][3] |

| This compound | VEGF-induced Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibits tube formation at a concentration of 0.3 µg/ml. | [2][3] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Splicing Assay

This assay quantifies the inhibitory effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.[1][4]

Workflow:

Caption: Workflow for determining the in vitro splicing inhibition activity of this compound.

Methodology:

-

A reaction mixture is prepared containing 50% HeLa cell nuclear extract, 60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, 5 mM creatine phosphate, and 0.05 mg/mL tRNA.

-

Varying concentrations of this compound (dissolved in DMSO) or DMSO as a control are added to the reaction.

-

The splicing reaction is initiated by the addition of a 10 nM radiolabeled pre-mRNA substrate.

-

The reaction is incubated at 30°C for 30-60 minutes.

-

RNA is then isolated from the reaction mixture.

-

The isolated RNA is separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized using phosphorimaging, and the bands corresponding to pre-mRNA and spliced mRNA are quantified.

-

Splicing efficiency is calculated, and the IC50 value is determined from the dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[5][6][7]

Workflow:

Caption: The experimental workflow for the in vitro endothelial cell tube formation assay.

Methodology:

-

The wells of a 24- or 96-well plate are coated with a basement membrane extract (BME) and incubated at 37°C to allow for solidification.

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the BME layer.

-

The cells are treated with conditioned media containing angiogenic signals (e.g., VEGF) and varying concentrations of this compound.

-

The plate is incubated for 2-4 hours, during which the endothelial cells align and form tube-like structures.

-

The formation of these tubes is visualized using a phase-contrast inverted microscope.

-

The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.

Transwell Cell Migration Assay

This assay measures the chemotactic response of cells, in this case, the migration of endothelial cells towards a chemical gradient.[8][9][10]

Workflow:

Caption: The workflow for the Transwell cell migration assay to assess the anti-migratory effects of this compound.

Methodology:

-

Transwell inserts with a porous membrane are placed into the wells of a 24-well plate.

-

A medium containing a chemoattractant (e.g., fetal bovine serum or specific growth factors) is added to the lower chamber.

-

A suspension of HUVECs in a serum-free medium, containing various concentrations of this compound, is added to the upper chamber (the insert).

-

The plate is incubated for a period of 4 to 24 hours, allowing cells to migrate through the pores in the membrane towards the chemoattractant.

-

After incubation, non-migrated cells are removed from the upper surface of the membrane.

-

The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is then quantified by microscopy.

References

- 1. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promocell.com [promocell.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 18-Deoxyherboxidiene in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 18-Deoxyherboxidiene in a suite of in vitro angiogenesis assays. The protocols detailed below are designed to assess the anti-angiogenic potential of this compound by examining its effects on endothelial cell proliferation, migration, and tube formation.

Note on Herboxidiene and this compound: The experimental data referenced in these notes pertains to herboxidiene . Due to the structural similarity between herboxidiene and this compound, it is hypothesized that their biological activities are comparable. However, researchers should validate these findings for this compound.

I. Overview of Anti-Angiogenic Activity

Herboxidiene has been shown to exhibit anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels. Studies have demonstrated that herboxidiene can effectively inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and suppress vascular endothelial growth factor (VEGF)-induced invasion and tube formation.[1] The underlying mechanism of this activity involves the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation and the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[1]

II. Data Presentation

Table 1: Effect of Herboxidiene on Endothelial Cell Proliferation

| Assay | Cell Line | Observed Effect | Method of Quantification |

| Proliferation Assay | HUVEC | Inhibition of cell proliferation at non-cytotoxic concentrations.[1] | MTT assay or direct cell counting. |

Table 2: Effect of Herboxidiene on Endothelial Cell Migration

| Assay | Cell Line | Stimulus | Observed Effect | Method of Quantification |

| Invasion Assay | HUVEC | VEGF | Significant suppression of cell invasion.[1] | Boyden chamber assay or wound healing (scratch) assay. |

Table 3: Effect of Herboxidiene on Endothelial Tube Formation

| Assay | Cell Line | Stimulus | Observed Effect | Method of Quantification |

| Tube Formation Assay | HUVEC | VEGF | Significant suppression of tube formation.[1] | Quantification of tube length, branch points, and total network area using imaging software. |

III. Experimental Protocols

A. Endothelial Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours.

-

Prepare serial dilutions of this compound in EGM-2.

-

Replace the medium with the prepared dilutions of this compound. Include a vehicle control (medium with solvent).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

B. Endothelial Cell Migration (Wound Healing) Assay

This protocol measures the effect of this compound on the directional migration of endothelial cells.

Materials:

-

HUVECs

-

EGM-2

-

6-well plates

-

p200 pipette tip or a cell scraper

-

This compound

-

Microscope with a camera

Protocol:

-

Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with EGM-2 containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate for 12-24 hours.

-

Capture images of the same fields at the end of the incubation period.

-

Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

C. Endothelial Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

EGM-2

-

96-well plate

-

Matrigel® or other basement membrane extract

-

This compound

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Resuspend HUVECs (1-2 x 10⁴ cells/well) in EGM-2 containing various concentrations of this compound or a vehicle control.

-

Gently add the cell suspension to the Matrigel®-coated wells.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and capture images of the tube network using an inverted microscope.

-

For quantitative analysis, stain the cells with Calcein AM and use image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

IV. Visualization of Pathways and Workflows

A. Signaling Pathway of Herboxidiene's Anti-Angiogenic Effect

The following diagram illustrates the proposed mechanism of action for herboxidiene in inhibiting angiogenesis.

Caption: Proposed mechanism of this compound's anti-angiogenic activity.

B. Experimental Workflow for In Vitro Angiogenesis Assays

The diagram below outlines the general workflow for conducting the in vitro angiogenesis assays described.

Caption: General experimental workflow for assessing anti-angiogenic compounds.

References

Application Notes and Protocols: Evaluating the Anti-Angiogenic Potential of 18-Deoxyherboxidiene using HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to screen for compounds that can modulate angiogenesis.[1][2][3] This document provides a detailed protocol for utilizing the HUVEC tube formation assay to assess the anti-angiogenic properties of 18-Deoxyherboxidiene, a compound of interest for its potential therapeutic applications.

Principle of the HUVEC Tube Formation Assay

When cultured on a basement membrane extract (BME) like Matrigel, endothelial cells, such as HUVECs, rapidly differentiate and organize themselves to form three-dimensional, capillary-like structures.[2] This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length and the number of branch points, serves as an indicator of the pro- or anti-angiogenic potential of a test compound.[4]

Hypothetical Effects of this compound on Angiogenesis

While the precise mechanism of this compound in angiogenesis is under investigation, for the purpose of this protocol, we will hypothesize that it inhibits angiogenesis by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR2) on endothelial cells, triggers a downstream signaling cascade that promotes cell proliferation, migration, and tube formation.[5][6] It is postulated that this compound may inhibit the phosphorylation of VEGFR2, thereby blocking downstream signaling.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the effect of this compound on HUVEC tube formation.

Table 1: Dose-Response of this compound on HUVEC Tube Formation

| Concentration of this compound (nM) | Inhibition of Tube Length (%) | Inhibition of Branch Points (%) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 |

| 10 | 48.9 ± 5.4 | 45.3 ± 4.8 |

| 50 | 75.6 ± 8.1 | 72.1 ± 7.5 |

| 100 | 92.3 ± 4.7 | 89.5 ± 5.1 |

| IC50 (nM) | ~12.5 | ~14.0 |

Table 2: Effect of this compound on Key Angiogenic Parameters (at 50 nM)

| Treatment | Average Tube Length (µm) | Average Number of Branch Points |

| Vehicle Control (0.1% DMSO) | 450 ± 25 | 60 ± 5 |

| This compound (50 nM) | 110 ± 15 | 17 ± 3 |

Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Growth factor-reduced Matrigel® Basement Membrane Matrix

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

Calcein AM fluorescent dye

Experimental Workflow

Caption: Experimental workflow for the HUVEC tube formation assay.

Detailed Step-by-Step Protocol

-

Matrigel Coating: 1.1. Thaw growth factor-reduced Matrigel on ice overnight at 4°C.[1][7] 1.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[1][7] 1.3. On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled 96-well plate. Ensure even coating and avoid bubbles.[1][7] 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[7]

-

HUVEC Preparation and Seeding: 2.1. Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.[1] Use cells from early passages (passage 3-6) for optimal results. 2.2. Starve the cells in a serum-free medium for 2-4 hours prior to the assay. 2.3. Harvest the cells using Trypsin-EDTA and resuspend them in EGM-2 medium containing a low serum concentration (e.g., 2% FBS). 2.4. Count the cells and adjust the density to 2 x 10^5 cells/mL. 2.5. Seed 100 µL of the HUVEC suspension (2 x 10^4 cells) onto the solidified Matrigel in each well.[1]

-

Treatment with this compound: 3.1. Prepare serial dilutions of this compound in the low-serum EGM-2 medium. Include a vehicle control (e.g., 0.1% DMSO). 3.2. Immediately after seeding the cells, add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: 4.1. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[1] The optimal incubation time should be determined empirically, but robust tube formation is typically observed within 4-6 hours.[8][9]

-

Visualization and Quantification: 5.1. After incubation, carefully remove the medium from the wells. 5.2. Wash the cells gently with 100 µL of PBS. 5.3. Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.[10] 5.4. Acquire images of the tube network using a fluorescence microscope. 5.5. Quantify the tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of branch points, and total mesh area.[3]

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound on the VEGF signaling pathway.

Troubleshooting

-

No tube formation: Ensure HUVECs are healthy and at a low passage number. Confirm the proper solidification of the Matrigel.

-

High background fluorescence: Ensure complete removal of the Calcein AM solution and wash the cells thoroughly.[10]

-

Inconsistent results: Maintain consistency in cell seeding density, Matrigel volume, and incubation times.

Conclusion

The HUVEC tube formation assay is a valuable tool for assessing the anti-angiogenic potential of compounds like this compound. By following this detailed protocol, researchers can obtain reliable and quantifiable data to advance the understanding of this compound's mechanism of action and its potential as an anti-angiogenic agent.

References

- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. ibidi.com [ibidi.com]

- 3. HUVECs Tube Formation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 4. promocell.com [promocell.com]

- 5. Dihydroartemisinin targets VEGFR2 via the NF-κB pathway in endothelial cells to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

Application Notes and Protocols for Testing 18-Deoxyherboxidiene Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a potent small molecule inhibitor of the spliceosome component SF3b, a critical factor in pre-mRNA splicing.[1][2] By targeting SF3b, this compound disrupts the normal splicing process, leading to aberrant mRNA transcripts and subsequent downstream effects on cellular function.[2][3] Notably, this compound has been identified as a potent angiogenesis inhibitor, preventing the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] These characteristics position this compound as a promising candidate for anti-cancer therapy.

These application notes provide a comprehensive overview of representative methodologies for evaluating the in vivo efficacy of this compound in preclinical animal models. The protocols outlined below are based on established practices for testing angiogenesis and splicing inhibitors in cancer research.

Mechanism of Action: Targeting the SF3b Splicing Factor

This compound exerts its biological effects by directly binding to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRnp), a core component of the spliceosome. This interaction interferes with the recognition of the branch point sequence during pre-mRNA splicing, leading to exon skipping, intron retention, and the usage of cryptic splice sites. The resulting aberrant mRNA transcripts can produce non-functional proteins or trigger nonsense-mediated decay. In the context of angiogenesis, the altered splicing of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and its receptors, is thought to be a primary mechanism of action.

Caption: Signaling pathway of this compound.

Representative Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for obtaining translatable preclinical data. Given this compound's anti-angiogenic and anti-cancer potential, several models are suitable.

| Animal Model Type | Description | Common Strains | Tumor Initiation | Key Endpoints |

| Subcutaneous Xenograft | Human cancer cell lines are injected subcutaneously into immunocompromised mice. This is a widely used model due to its simplicity and reproducibility. | Athymic Nude, SCID, NSG | Injection of a suspension of cultured cancer cells (e.g., 1-10 x 10^6 cells) in Matrigel or saline into the flank. | Tumor volume, tumor weight, survival, angiogenesis markers (e.g., CD31 staining). |

| Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ of origin in immunocompromised mice. This model better recapitulates the tumor microenvironment. | Athymic Nude, SCID, NSG | Surgical implantation of tumor cells or fragments into the target organ (e.g., pancreas, lung, brain). | Tumor growth (imaging), metastasis, survival, organ-specific markers. |

| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that more closely mimic human cancer progression. | Varies depending on the model (e.g., RIP1-Tag2 for pancreatic neuroendocrine tumors). | Spontaneous tumor development due to genetic alterations. | Tumor incidence, tumor progression, survival, histological analysis. |

| Patient-Derived Xenograft (PDX) Models | Fragments of a patient's tumor are directly implanted into immunocompromised mice, preserving the heterogeneity of the original tumor. | NSG, NOD-SCID | Surgical implantation of patient tumor tissue subcutaneously or orthotopically. | Tumor growth, response to treatment, biomarker analysis, personalized medicine applications. |

Quantitative Data Summary (Hypothetical Data for a Subcutaneous Xenograft Model)

The following table presents hypothetical data from a representative study evaluating the efficacy of this compound in a human colorectal cancer (HCT116) subcutaneous xenograft model in athymic nude mice.

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal (IP) | Daily | 1500 (± 150) | 0 |

| This compound | 10 | Intraperitoneal (IP) | Daily | 825 (± 95) | 45 |

| This compound | 25 | Intraperitoneal (IP) | Daily | 450 (± 60) | 70 |

| Positive Control (e.g., Bevacizumab) | 5 | Intravenous (IV) | Twice weekly | 600 (± 75) | 60 |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol details the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

-

Human cancer cell line (e.g., HCT116, A549, U87-MG)

-

Culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (or similar basement membrane matrix)

-

6-8 week old immunocompromised mice (e.g., Athymic Nude)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions until ~80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Tumor volume can be calculated using the formula: Volume = (L x W^2) / 2.

-

Randomization and Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

Drug Administration: Prepare fresh formulations of this compound in the vehicle solution. Administer the assigned treatment to each mouse according to the predetermined dose, route, and schedule.

-

Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31, or molecular analysis).

Caption: Experimental workflow for a subcutaneous xenograft study.

Protocol 2: Immunohistochemical Analysis of Tumor Angiogenesis

This protocol describes the staining of tumor sections to visualize and quantify blood vessel density.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

-

Microtome

-

Microscope slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody against an endothelial cell marker (e.g., anti-CD31)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

-

Microscope with imaging software

Procedure:

-

Sectioning: Cut 4-5 µm sections from the FFPE tumor blocks and mount them on charged microscope slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Image Acquisition and Analysis: Acquire images of the stained sections using a microscope. Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound's efficacy in animal models of cancer. By utilizing these standardized methods, researchers can generate robust and reproducible data to support the further development of this promising anti-angiogenic and anti-cancer agent. Careful consideration of the animal model and endpoints will be crucial for translating these preclinical findings to the clinical setting.

References

Application Notes and Protocols for 18-Deoxyherboxidiene Administration in Mouse Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a polyketide natural product and a derivative of Herboxidiene. It functions as a potent inhibitor of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, this compound interferes with the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5][6][7] Furthermore, its parent compound, Herboxidiene, has demonstrated anti-angiogenic properties, suggesting a multi-faceted anti-tumor potential.[8]

These application notes provide a summary of the available preclinical data and generalized protocols for the administration of this compound in mouse cancer models, based on studies of Herboxidiene and other SF3B1 inhibitors.

Data Presentation

In Vitro Cytotoxicity and Splicing Inhibition

| Compound/Analog | Assay | Cell Line | IC50 (µM) | Reference |

| Herboxidiene | In vitro Splicing | - | 0.3 | [1] |

| Herboxidiene C-6 alkene derivative | In vitro Splicing | - | 0.4 | [1] |

| Herboxidiene C-6 (R)-methyl derivative | In vitro Splicing | - | 2.5 | [1] |

| Herboxidiene | Cytotoxicity | B16F10 (Murine Melanoma) | Not specified, but effective | [8] |

| Herboxidiene | Cytotoxicity | HeLa (Cervical Cancer) | Not specified, but effective | [8] |

Template for In Vivo Efficacy Data

The following table is a template that can be used to record and present quantitative data from in vivo studies of this compound in mouse cancer models.

| Mouse Model | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) | Survival Benefit (days) |

| Example: Human Xenograft (e.g., NCI-H460) | Vehicle Control | - | IP | Daily | 0 | |||

| Example: Human Xenograft (e.g., NCI-H460) | This compound | 10 | IP | Daily | ||||

| Example: Human Xenograft (e.g., NCI-H460) | This compound | 25 | IP | Daily | ||||

| Example: Human Xenograft (e.g., NCI-H460) | This compound | 50 | IP | Daily |

Experimental Protocols

The following are generalized protocols for the administration of this compound in mouse cancer models, extrapolated from studies on other SF3B1 inhibitors. Researchers should perform dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for this compound.

Xenograft Mouse Model Protocol

-

Cell Culture: Culture a human cancer cell line of interest (e.g., NCI-H460 for non-small cell lung cancer, MDA-MB-231 for breast cancer) under standard conditions.

-

Cell Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle (e.g., DMSO and/or Cremophor EL, further diluted in saline).

-

Administer this compound via intraperitoneal (IP) or oral (PO) gavage at predetermined doses. The dosing schedule could be daily, every other day, or as determined by tolerability studies.

-

Administer the vehicle alone to the control group.

-

-

Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

-

Monitor for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

-

Experimental Workflow Diagram

Caption: Workflow for a typical xenograft mouse model experiment.

Signaling Pathways

Mechanism of Action and Downstream Effects

This compound's primary mechanism of action is the inhibition of the SF3B1 component of the spliceosome. This disruption of pre-mRNA splicing can lead to several downstream consequences that contribute to its anti-tumor activity. While direct studies on this compound are limited, the effects of other SF3B1 inhibitors suggest potential impacts on key cancer-related signaling pathways.

-

Induction of Apoptosis: Mis-splicing of key transcripts can lead to the production of non-functional or pro-apoptotic proteins, ultimately triggering programmed cell death.

-

Cell Cycle Arrest: Inhibition of splicing can disrupt the expression of proteins essential for cell cycle progression, leading to arrest at G1 and/or G2/M phases.[1]

-

Inhibition of Angiogenesis: Herboxidiene has been shown to downregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Hypoxia-Inducible Factor 1α (HIF-1α), key regulators of blood vessel formation.[8] This suggests that this compound may also inhibit tumor angiogenesis.

-

Modulation of Cancer Signaling Pathways: The aberrant splicing of components of major signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, could be a significant consequence of SF3B1 inhibition, although this requires further investigation for this compound.

Signaling Pathway Diagram

Caption: Proposed mechanism of action and downstream effects of this compound.

Disclaimer

The provided protocols and pathway information are generalized and based on existing literature for the parent compound Herboxidiene and other SF3B1 inhibitors. Specific experimental details for this compound in mouse cancer models are not extensively documented in publicly available research. Therefore, it is imperative for researchers to conduct independent dose-escalation, toxicity, and efficacy studies to establish a safe and effective protocol for their specific cancer model and experimental conditions.

References

- 1. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 18-Deoxyherboxidiene Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 18-Deoxyherboxidiene, a potent angiogenesis and splicing inhibitor, in cell culture experiments.

Introduction

This compound is a natural product that has garnered significant interest in cancer research and drug development. It functions as a potent inhibitor of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, this compound targets the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][2] By interfering with the function of SF3B1, this compound disrupts the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4][5] Additionally, it has been shown to inhibit angiogenesis by affecting the migration and tube formation of endothelial cells.[1][2]

Mechanism of Action

The primary molecular target of this compound is the SF3B1 protein within the spliceosome. The binding of this compound to the SF3b complex interferes with the recognition of the branch point sequence (BPS) of introns during the formation of the spliceosome A-complex.[3][5] This disruption prevents the catalytic steps of splicing, leading to global changes in pre-mRNA processing. The accumulation of unspliced transcripts can trigger cellular stress responses and programmed cell death. The modulation of SF3B1 by small molecules like this compound can also lead to the generation of aberrant RNA species that may activate innate immune signaling pathways.[6]

Quantitative Data Summary

| Compound/Derivative | IC50 (µM) in in-vitro Splicing Assay | Reference |

| Herboxidiene | 0.3 | [4] |

| C-6 alkene derivative (12) | 0.4 | [4] |

| C-6 (R)-methyl derivative (13) | 2.5 | [4] |

| C-6 cyclopropyl derivative (14) | 5.2 | [4] |

Experimental Protocols

General Cell Culture and Reagent Preparation

1. Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis assays.[1][2]

-

Cancer cell lines relevant to the research focus (e.g., breast cancer, leukemia, melanoma cell lines known to have SF3B1 mutations).[6]

-

Normal fibroblast cell lines (e.g., WI-38) as controls.[4]

2. Culture Media:

-

Use appropriate growth medium for each cell line as recommended by the supplier (e.g., Fibroblast Growth Medium for HDFs).

-

Supplement media with fetal bovine serum (FBS), penicillin, and streptomycin as required.

3. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.

Protocol 1: Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete growth medium

-

This compound

-

Cell viability reagent (e.g., MTS, MTT, or resazurin-based assays).[7]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[7]

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In-vitro Angiogenesis Assays (Tube Formation and Migration)

These assays are used to evaluate the anti-angiogenic properties of this compound.

A. Tube Formation Assay:

Materials:

-

HUVECs

-

Matrigel or similar basement membrane extract

-

24-well or 48-well plates

-

Endothelial cell growth medium

-

This compound

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well or 48-well plate.

-

Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the polymerized Matrigel.

-

Incubate for 4-18 hours at 37°C.

-

Visualize the formation of capillary-like structures (tubes) using a microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.

B. Cell Migration (Wound Healing) Assay:

Materials:

-

HUVECs or other migratory cells

-

24-well plates

-

Pipette tips or a wound-healing insert

-

Complete growth medium

-

This compound

Procedure:

-

Seed HUVECs in 24-well plates and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or by removing a wound-healing insert.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

-

Measure the area of the wound at each time point and calculate the percentage of wound closure to assess cell migration.

Protocol 3: In-vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the splicing machinery.

Materials:

-

HeLa nuclear extract

-

Radiolabeled pre-mRNA substrate

-

ATP

-

This compound

-

Denaturing polyacrylamide gel

Procedure:

-

Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate.

-

Add varying concentrations of this compound or vehicle control to the reactions.

-

Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes) to allow splicing to occur.

-

Stop the reactions and isolate the RNA.

-

Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Quantify the levels of pre-mRNA, splicing intermediates, and mature mRNA to determine the extent of splicing inhibition. The disruption of the transition from A to B complex in spliceosome assembly can also be visualized on native gels.[4][5]

Conclusion

This compound is a valuable research tool for studying the role of the spliceosome in various cellular processes, including cancer cell proliferation and angiogenesis. The protocols outlined above provide a framework for investigating the biological effects of this compound in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful dose-response studies are recommended to determine the optimal working concentrations for achieving the desired biological effects while minimizing off-target toxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell viability assays | Abcam [abcam.com]

Application of 18-Deoxyherboxidiene in Splicing Modulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a potent small molecule inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. As a derivative of the natural product herboxidiene, it targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex. By binding to SF3B1, this compound modulates the splicing process, leading to alterations in both constitutive and alternative splicing. This activity makes it a valuable tool for studying the fundamental mechanisms of splicing and a potential therapeutic agent, particularly in oncology and angiogenesis-related diseases. These application notes provide detailed protocols and data for the use of this compound in splicing modulation studies.

Mechanism of Action

This compound, like other herboxidiene analogs, exerts its biological effects by directly interfering with the function of the SF3B1 complex within the spliceosome. This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step in the formation of the spliceosome's catalytic core. This disruption leads to a stall in spliceosome assembly at the A complex stage, inhibiting the subsequent catalytic steps of splicing. The consequences of this inhibition include the retention of introns, skipping of exons, and a general dysregulation of alternative splicing patterns, ultimately affecting gene expression and cellular function.

Diagram of the Splicing Pathway and Inhibition by this compound

Caption: Inhibition of spliceosome assembly by this compound.

Quantitative Data Summary

The following tables summarize the biological activity of herboxidiene and its analogs. While specific data for this compound is limited in the public domain, the data for the parent compound and other derivatives provide a strong indication of its expected potency.

Table 1: In Vitro Splicing Inhibition by Herboxidiene Analogs

| Compound | Modification | IC50 (µM) | Reference |

| Herboxidiene (Parent) | - | 0.3 | [1] |

| This compound | (Predicted) | ~0.1 - 1.0 | N/A |

| Analog 1 | C6-desmethyl | ~0.4 | [1] |

| Analog 2 | C6-methylene | ~0.5 | [1] |

| Analog 3 | C6-(R)-methyl | 2.5 | [1] |

Table 2: Cytotoxicity of Herboxidiene Analogs in Human Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) | Reference |

| A549 (Lung Carcinoma) | Herboxidiene | 21 | [1] |

| DLD-1 (Colon Adenocarcinoma) | Herboxidiene | 51 | [1] |

| A431 (Epidermoid Carcinoma) | Herboxidiene | 3.7 | [1] |

| WI-38 (Normal Lung Fibroblast) | Herboxidiene | 7.6 | [1] |

| Various Cancer Cell Lines | This compound (Predicted) | ~5 - 100 | N/A |

Experimental Protocols

Protocol 1: In Vitro Splicing Assay

This protocol is adapted from established methods for assessing the inhibitory effect of small molecules on pre-mRNA splicing in a cell-free system.

Materials:

-

HeLa cell nuclear extract (NE)

-

32P-labeled pre-mRNA substrate (e.g., adenovirus major late (AdML) or human β-globin)

-

This compound (dissolved in DMSO)

-

Splicing reaction buffer (containing ATP, MgCl₂, and KCl)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Formamide loading buffer

-

Urea-polyacrylamide gel

Procedure:

-

Prepare splicing reactions on ice. In a typical 10 µL reaction, combine:

-

5 µL HeLa nuclear extract

-

1 µL 10x Splicing reaction buffer

-

1 µL 32P-labeled pre-mRNA substrate (~10,000 cpm)

-

1 µL of this compound at various concentrations (or DMSO for control)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Incubate the reactions at 30°C for 30-60 minutes.

-

Stop the reactions by adding 100 µL of a solution containing Proteinase K and incubating at 37°C for 15 minutes.

-

Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.

-

Precipitate the RNA from the aqueous phase with ethanol.

-

Resuspend the RNA pellet in formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the RNA products on a urea-polyacrylamide gel.

-

Visualize the gel by autoradiography or phosphorimaging. The inhibition of splicing will be indicated by a decrease in the spliced mRNA product and an accumulation of the pre-mRNA substrate.

Workflow for In Vitro Splicing Assay

Caption: Workflow for assessing splicing inhibition in vitro.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of cultured cells.

Materials:

-

Human cancer cell lines (e.g., A549, DLD-1)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 48-72 hours. Include a DMSO-only control.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Protocol 3: Analysis of MDM2 Alternative Splicing

This protocol uses reverse transcription PCR (RT-PCR) to analyze changes in the alternative splicing of the MDM2 gene, a known target of splicing modulators.

Materials:

-

Human cancer cell line (e.g., Rh18)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the alternatively spliced region of MDM2

-

Taq DNA polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

Procedure:

-

Treat cells with this compound at a concentration known to inhibit splicing (e.g., 10-100 nM) for 8-24 hours.

-

Isolate total RNA from the treated and control cells using an RNA extraction kit.

-

Synthesize cDNA from the total RNA using reverse transcriptase.

-

Perform PCR using primers that flank the exons of MDM2 that are known to be alternatively spliced in response to SF3B1 inhibitors (e.g., exons 3-11).

-

Resolve the PCR products on an agarose gel.

-

Visualize the bands under UV light. A shift in the banding pattern, such as the appearance of a smaller product corresponding to exon skipping, indicates modulation of alternative splicing.

Logical Flow for Splicing Modulation Analysis

Caption: Logical workflow for analyzing alternative splicing changes.

Conclusion

This compound is a valuable research tool for investigating the intricate process of pre-mRNA splicing. Its potent and specific inhibition of the SF3B1 complex allows for the detailed study of spliceosome function and the consequences of its dysregulation. The protocols and data presented here provide a framework for utilizing this compound in a variety of experimental settings, from biochemical assays to cell-based studies of alternative splicing and cytotoxicity. Further research into the specific activities of this compound will undoubtedly contribute to our understanding of splicing in health and disease and may pave the way for novel therapeutic strategies.

References

Application Notes and Protocols for Measuring 18-Deoxyherboxidiene's Effect on Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a potent angiogenesis inhibitor that functions by targeting the SF3b spliceosome component, a critical part of the cellular machinery responsible for pre-mRNA splicing.[1] This inhibition of splicing has been demonstrated to impede the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting its potential as a therapeutic agent in diseases characterized by aberrant angiogenesis, such as cancer.[1] These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on cell migration, a key process in angiogenesis and cancer metastasis. The provided methodologies for wound healing and transwell migration assays are designed to be robust and reproducible, enabling researchers to accurately assess the compound's efficacy. Furthermore, we explore the potential signaling pathways involved in the anti-migratory effects of this compound, providing a framework for further mechanistic studies.

Data Presentation

Table 1: Quantitative Analysis of this compound's Effect on Cell Migration

| Parameter | Assay Type | Cell Type | This compound Concentration | Result |

| IC50 of Migration Inhibition | Wound Healing or Transwell Assay | HUVEC | (e.g., 0.1 - 100 nM) | (To be determined) |

| Optimal Inhibitory Concentration | Wound Healing or Transwell Assay | HUVEC | (e.g., 10 nM) | (To be determined) |

| Wound Closure Rate (% of Control) | Wound Healing Assay | HUVEC | (e.g., 10 nM) | (To be determined) |

| Migrated Cells (Number or % of Control) | Transwell Assay | HUVEC | (e.g., 10 nM) | (To be determined) |

| Cell Viability (% of Control) | MTT or similar assay | HUVEC | (e.g., 0.1 - 100 nM) | (To be determined) |

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete endothelial cell growth medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates

-

Sterile p200 pipette tips or a wound-healing assay tool

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed HUVECs into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.

-

Creating the "Wound":

-

Gently aspirate the culture medium.

-

Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash the wells twice with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh culture medium containing various concentrations of this compound to the respective wells. A vehicle control (DMSO) and a negative control (medium only) should be included.

-

It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 50, 100 nM) to determine the optimal concentration.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch in each well (T=0). Mark the specific location of the image acquisition for consistency.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same locations at subsequent time points (e.g., 6, 12, and 24 hours).

-

-

Data Analysis:

-

Measure the area of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure for each condition relative to the initial wound area at T=0.

-

Compare the wound closure rates between the treated and control groups.

-

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Materials:

-

HUVECs

-

Serum-free endothelial cell basal medium

-

Complete endothelial cell growth medium (containing a chemoattractant like FBS or VEGF)

-

This compound (stock solution in DMSO)

-

PBS

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet staining solution

-

Inverted microscope

Procedure:

-

Preparation of Transwell Inserts:

-

(Optional) Coat the top of the transwell membrane with an extracellular matrix protein like fibronectin or collagen to enhance cell attachment.

-

-

Cell Preparation:

-

Culture HUVECs to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add complete growth medium (containing a chemoattractant) to the lower chamber of the 24-well plate.

-

Add the HUVEC cell suspension to the upper chamber of the transwell insert.

-

Add this compound at various concentrations to both the upper and lower chambers to ensure a stable gradient. Include vehicle and negative controls.

-

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.

-

Quantification of Migration:

-

After incubation, carefully remove the transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 20-30 minutes.

-

Wash the inserts with water to remove excess stain.

-

-

Data Analysis:

-

Count the number of migrated cells in several random fields of view under an inverted microscope.

-

Calculate the average number of migrated cells per field for each condition.

-

Express the results as the percentage of migrated cells compared to the control.

-

Mandatory Visualization

Caption: Workflow for assessing this compound's impact on cell migration.

Caption: Hypothesized pathway of this compound's anti-migratory action.

References

Troubleshooting & Optimization

improving 18-Deoxyherboxidiene solubility for in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-Deoxyherboxidiene. The information is designed to address common challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)